1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE
Description
Properties
IUPAC Name |
[4-(naphthalene-1-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(17-7-4-10-22-15-17)23-11-13-24(14-12-23)21(26)19-9-3-6-16-5-1-2-8-18(16)19/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSFJWXNMZDIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyl Group: The naphthyl group can be introduced through Friedel-Crafts acylation, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Piperazino Group: The piperazino group can be added via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Attachment of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be introduced through a coupling reaction, such as the Suzuki coupling, where a pyridylboronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyl and pyridyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinones and pyridine derivatives.
Reduction: Formation of reduced naphthyl and pyridyl compounds.
Substitution: Formation of various substituted naphthyl and pyridyl derivatives.
Scientific Research Applications
1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine Derivatives with Aromatic Moieties
{4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone Structure: Features a thienyl group and a 4-nitrophenylsulfonyl substituent on the piperazine ring. The thienyl group introduces sulfur-based interactions absent in the naphthyl-pyridyl system . Biological Activity: Demonstrates anti-inflammatory and antimicrobial effects in preclinical models .
4-(4-Fluorophenyl)piperazinomethanone Structure: Incorporates a fluorophenyl group and a pyrazolopyridine moiety. Key Differences: The fluorine atom enhances metabolic stability, while the pyrazolopyridine core may target kinase pathways. Contrasts with the naphthyl group’s preference for hydrophobic pockets .
Naphthoylpyrrole Derivatives (e.g., THJ-018, THJ-2201)
- Structure: Naphthyl methanone linked to indazole or fluoropentyl groups (e.g., THJ-2201: 1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone).
- Key Differences: These synthetic cannabinoid receptor agonists prioritize indazole/pyrrole cores over piperazine. The 5-fluoropentyl chain in THJ-2201 enhances CB1 receptor binding, whereas the pyridylcarbonyl-piperazine in the target compound may favor different targets (e.g., serotonin receptors) .
Physicochemical Properties
Biological Activity
1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its effects on cancer cells, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that compounds similar to 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE exhibit significant effects on microtubule dynamics, which are crucial for cell division. These compounds have been shown to sensitize cancer cells to apoptosis by targeting mitotic processes. Specifically, they induce mitotic arrest in cancer cells, leading to increased sensitivity to apoptotic stimuli .
Biological Activity Findings
1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE has been evaluated for various biological activities, particularly in the context of cancer treatment. Below is a summary of key findings from studies involving this compound and its derivatives:
Case Studies
- Colon Cancer Treatment : A study demonstrated that derivatives of piperazine-based compounds, including those related to 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE, effectively increased the sensitivity of HT29 human colon cancer cells to apoptotic ligands. The mechanism involved the formation of multiple microtubule organizing centers during mitotic arrest .
- Cardiac Effects : Other studies have shown that similar piperazine derivatives can produce significant inotropic effects in isolated rat hearts, suggesting potential cardiovascular applications. The compounds exhibited direct inotropic and vasodilatory effects when tested in vivo .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Piperazine + 3-pyridylcarbonyl chloride, DCM, RT | 75% | |
| 2 | 1-Naphthoyl chloride, DIPEA, THF, 60°C | 68% |
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural characterization employs:
- X-ray crystallography to determine bond lengths, angles, and dihedral angles (e.g., used Rigaku R-AXIS RAPID for a related compound) .
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and connectivity.
- HPLC-MS for purity assessment and molecular weight verification .
Advanced: How can conflicting crystallographic data be resolved during structural refinement?
Answer:
Contradictions in crystallographic data (e.g., disordered atoms or twinning) require:
- Software tools: SHELXL () is widely used for small-molecule refinement due to its robust handling of twinning and high-resolution data .
- Validation metrics: Cross-checking R-factors, residual density maps, and Hirshfeld surfaces.
- Complementary techniques: Pairing XRD with DFT calculations or electron diffraction to resolve ambiguities .
Advanced: What strategies optimize the yield of multi-step syntheses for this compound?
Answer:
Optimization involves:
- Reaction condition tuning: Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., reflux for slower kinetics). highlights solvent choice as critical for triazolopyrimidine synthesis .
- Catalyst screening: Pd-based catalysts for cross-coupling steps.
- DOE (Design of Experiments): Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions.
Q. Table 2: Yield Optimization Case Study
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50°C – 80°C | 70°C | +22% |
| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |
Advanced: How can computational methods predict the compound’s physicochemical properties?
Answer:
In silico tools calculate properties critical for drug-likeness:
- Hydrogen bond donors/acceptors: Tools like Molinspiration or SwissADME ( reports 0 donors and 5 acceptors for a related compound) .
- Topological polar surface area (TPSA): Predicts membrane permeability (e.g., TPSA = 53.8 Ų in ) .
- Molecular docking: Screens potential binding affinities to targets like kinase enzymes .
Advanced: How are structure-activity relationships (SAR) analyzed for analogs of this compound?
Answer:
SAR studies involve:
- Synthetic diversification: Modifying substituents (e.g., halogenation, methoxy groups) and assessing bioactivity. compares nitrophenyl and thienyl derivatives for anti-inflammatory effects .
- Biological assays: Testing in vitro/in vivo models (e.g., used monosodium iodoacetate-induced osteoarthritis in rats) .
- Data correlation: Using regression models to link structural features (e.g., logP, steric bulk) to activity.
Q. Table 3: SAR of Piperazine Derivatives
| Compound | Bioactivity (IC₅₀) | Key Structural Feature |
|---|---|---|
| Nitrophenyl-sulfonyl analog | 12 nM (B2 receptor) | Electron-withdrawing group |
| Methoxy-substituted analog | 45 nM (CNS target) | Increased lipophilicity |
Advanced: What experimental approaches elucidate the compound’s mechanism of action in neurological targets?
Answer:
Mechanistic studies may include:
- Radioligand binding assays: To assess affinity for serotonin/dopamine receptors (e.g., hypothesizes CNS interactions) .
- Calcium imaging: Measures intracellular signaling in neuronal cells.
- Knockout models: Validates target engagement (e.g., CRISPR-edited receptor-deficient cells).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
